3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride is a chemical compound with the molecular formula and a molecular weight of . It is characterized by its unique spirocyclic structure, which consists of a benzofuran moiety fused with a piperidine ring. This compound has garnered attention in various fields including medicinal chemistry, where it serves as a precursor for drug development and biological studies.
The synthesis of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride typically involves the reaction of isobenzofuran with piperidine. The reaction is conducted under controlled conditions, often in an inert atmosphere to maintain stability. The process may require specific solvents and catalysts to optimize yield and purity.
The molecular structure of 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride features a spiro linkage connecting the benzofuran and piperidine rings. This unique arrangement contributes to its chemical properties and potential biological activity.
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
.3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride can undergo various chemical reactions typical of spirocyclic compounds. These include:
The specific conditions for these reactions often require careful control of temperature and solvent choice to avoid degradation of the compound.
The mechanism of action for 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride remains an area of active research. Preliminary studies suggest that it may interact with various biological targets, potentially influencing neurotransmitter systems or exhibiting pharmacological properties relevant to therapeutic applications.
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride has diverse applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0